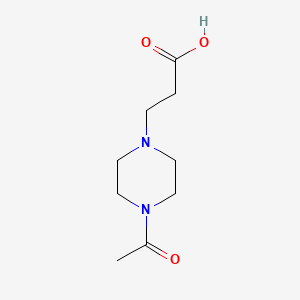

3-(4-acetylpiperazin-1-yl)propanoic Acid

Beschreibung

Structural Context and Significance of the 4-Acetylpiperazin-1-yl and Propanoic Acid Moieties in Chemical Research

The propanoic acid moiety, a type of carboxylic acid, is also of great importance in drug design. numberanalytics.com The carboxyl group (-COOH) is a key functional group that can participate in various biochemical interactions, including forming hydrogen bonds and ion pairs with biological targets like enzymes and receptors. numberanalytics.com This ability can significantly influence a drug's pharmacokinetics, efficacy, and safety. numberanalytics.com Arylpropionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The carboxylic acid moiety in these drugs is often crucial for their therapeutic action but can also be associated with side effects, leading to research into derivatives with modified carboxylate functions to enhance activity and reduce toxicity. humanjournals.com

Historical Perspective of Piperazine- and Propanoic Acid-Containing Scaffolds in Chemical Science and Medicinal Chemistry

The history of piperazine (B1678402) in medicine dates back to its introduction as an anthelmintic in 1953 to treat parasitic worm infections. chemeurope.com Its mode of action involves paralyzing parasites, allowing the host to expel them. wikipedia.org Over the years, the versatile structure of piperazine has led to its incorporation into a wide array of drugs targeting various diseases, including cancer, microbial infections, and neurological disorders. researchgate.netwikipedia.org The development of numerous piperazine derivatives has solidified its status as a cornerstone in modern medicinal chemistry. mdpi.com

The significance of propanoic acid derivatives in medicinal chemistry is highlighted by the history of arylpropionic acids. This class of compounds includes well-known NSAIDs like ibuprofen. orientjchem.org The discovery and development of these drugs in the mid-20th century marked a significant advancement in the management of pain and inflammation. orientjchem.org The biological activity of these NSAIDs is primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) biosynthesis. humanjournals.com The propanoic acid structure has been a foundational element in the design of numerous therapeutic agents. humanjournals.comresearchgate.net

Role as a Precursor and Building Block in Complex Molecular Synthesis

The bifunctional nature of 3-(4-acetylpiperazin-1-yl)propanoic acid, possessing both a reactive carboxylic acid group and a modifiable piperazine ring, makes it a valuable precursor and building block in the synthesis of more complex molecules. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and hydroxamic acids, to create new derivatives with potentially enhanced biological activities. nih.gov

For instance, the synthesis of novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through reactions involving propanoic acid precursors. mdpi.com Similarly, piperazine moieties are frequently introduced into molecules to improve their pharmacological properties. nih.gov Research has shown the synthesis of various derivatives by reacting piperazine-containing compounds with other molecules to create novel structures with potential therapeutic applications, such as anticancer and antimicrobial agents. mdpi.comnih.gov Specifically, compounds with a 4-acetylphenylamino propanoic acid backbone have been used to develop promising anticancer candidates. mdpi.com The structure of this compound is well-suited for such synthetic elaborations, allowing for the systematic modification and optimization of its structure to achieve desired biological effects.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-acetylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(12)11-6-4-10(5-7-11)3-2-9(13)14/h2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOJMGTJRRLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Acetylpiperazin 1 Yl Propanoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The construction of 3-(4-acetylpiperazin-1-yl)propanoic acid and its derivatives typically involves a systematic assembly of the piperazine (B1678402) core, followed by the introduction of the acetyl and propanoic acid moieties. The synthetic strategies often rely on well-established reactions such as alkylation, acylation, amide bond formation, and ester hydrolysis.

Alkylation and Acylation Strategies for Piperazine Derivatives

A common approach to the synthesis of N-substituted piperazines involves the direct alkylation or acylation of the piperazine ring. In the context of this compound, a plausible synthetic route would commence with a suitably protected piperazine derivative. For instance, 1-Boc-piperazine can be N-alkylated with a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate, under basic conditions. The resulting ester can then be N-acylated following the removal of the Boc protecting group.

Alternatively, a one-pot synthesis could involve the reaction of piperazine with ethyl acrylate (B77674) in a Michael addition reaction to form ethyl 3-(piperazin-1-yl)propanoate. Subsequent selective N-acetylation at the 4-position would yield the desired acetylated intermediate. The choice of reaction conditions, including the solvent, base, and temperature, is critical to achieve high yields and minimize the formation of undesired byproducts, such as the di-alkylated or di-acylated piperazine.

The table below summarizes typical reaction conditions for the alkylation and acylation of piperazine derivatives.

| Reaction Type | Reagents | Base | Solvent | Temperature |

| N-Alkylation | Alkyl halide | K₂CO₃, Et₃N | DMF, CH₃CN | Room Temp to Reflux |

| N-Acylation | Acyl chloride, Acetic anhydride | Et₃N, Pyridine | DCM, THF | 0 °C to Room Temp |

Amide Bond Formation and Ester Hydrolysis Approaches

The introduction of the acetyl group at the N-4 position of the piperazine ring is a key step that is often achieved through amide bond formation. This can be accomplished by reacting the monosubstituted piperazine intermediate, ethyl 3-(piperazin-1-yl)propanoate, with an acetylating agent like acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct.

Once the acetylated ester, ethyl 3-(4-acetylpiperazin-1-yl)propanoate, is synthesized, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation is commonly achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Alternatively, acidic hydrolysis can also be employed. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Mannich Reaction Applications in Analogous Piperazine-Propanoic Acid Systems

The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of an active hydrogen compound. In the context of piperazine-propanoic acid systems, the Mannich reaction can be utilized to synthesize a variety of analogs. For example, a one-pot, three-component condensation of a compound with an active hydrogen (e.g., a ketone or a phenol), formaldehyde (B43269), and a piperazine derivative can lead to the formation of complex molecules containing the piperazine moiety.

While a direct application to the synthesis of this compound itself is less common, the Mannich reaction provides a versatile platform for generating libraries of structurally related compounds for biological screening. For instance, reacting a ketone with formaldehyde and 1-acetylpiperazine (B87704) would yield a β-amino ketone, which could then be further modified. The reaction conditions for the Mannich reaction are generally mild and the procedure is often straightforward to perform.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties. As such, the development of stereoselective methods for the synthesis of chiral analogs of this compound is an area of active research.

Enantioselective Approaches in Related Propanoic Acid Derivatives

The synthesis of chiral propanoic acid derivatives can be achieved through various enantioselective methods. One common strategy involves the use of chiral auxiliaries. For example, a propanoic acid derivative can be coupled to a chiral auxiliary, and the resulting adduct can then be subjected to a diastereoselective reaction, such as an alkylation. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched propanoic acid derivative.

Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor using a chiral rhodium or ruthenium catalyst can provide access to chiral propanoic acids with high enantiomeric excess.

Control of Stereochemistry in Piperazine Ring Modifications

The piperazine ring itself can be a source of chirality if it is appropriately substituted. The synthesis of enantiomerically pure substituted piperazines often starts from chiral building blocks, such as amino acids. For example, a chiral amino acid can be converted into a chiral diamine, which can then be cyclized to form the piperazine ring.

Furthermore, the stereochemistry of substituents on the piperazine ring can be controlled through diastereoselective reactions. For instance, the reduction of a chiral piperazinone can proceed with high diastereoselectivity, leading to the formation of a specific stereoisomer of the corresponding piperazine. The choice of reducing agent and reaction conditions is crucial in determining the stereochemical outcome of such transformations.

Process Optimization and Scalable Synthesis Methodologies for Related Compounds

The efficient and scalable synthesis of this compound and its analogs is crucial for facilitating further research and development. Process optimization focuses on enhancing reaction efficiency, improving product purity, and ensuring the scalability of the synthesis from laboratory to pilot-plant or industrial production. Key areas of advancement include the adoption of continuous flow manufacturing and the implementation of sophisticated purification protocols to meet the stringent purity requirements for research-grade materials.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. engineering.org.cnnih.gov This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. hionchemistry.commit.edu For the synthesis of piperazine-containing intermediates analogous to this compound, continuous flow processes can lead to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. mit.edu

The synthesis of N-substituted piperazines, a core structural motif in many pharmaceuticals, has been successfully adapted to continuous flow systems. mdpi.comnih.govnih.gov For instance, the piperazine ring formation step in the synthesis of the antidepressant vortioxetine (B1682262) was significantly improved using a purpose-built flow system. hionchemistry.com While batch processing required long reaction times (27 hours) at high temperatures (130–135 °C) and resulted in significant side-product formation, the continuous flow approach achieved higher efficacy at 190 °C with a much shorter residence time of 30 minutes, yielding a product with high purity. hionchemistry.com Similarly, a two-step continuous flow process has been developed for the synthesis of cyclizine, involving the formation of an alkyl chloride followed by its reaction with N-methylpiperazine in a micro-capillary flow reactor at 160°C for 30 minutes. nih.gov

These examples highlight the potential for developing a continuous flow synthesis for intermediates structurally related to this compound. A hypothetical flow process could involve the reaction of a suitable piperazine precursor with an acrylic acid derivative in a heated reactor coil. The precise control over stoichiometry and temperature in a flow reactor would minimize the formation of di-substituted byproducts, a common issue in batch reactions. nih.gov The use of heterogeneous catalysts packed in columns within the flow path can further enhance reaction efficiency and simplify product purification. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 27-36 hours for vortioxetine intermediate) | Minutes to hours (e.g., 30 minutes for vortioxetine intermediate) | hionchemistry.com |

| Temperature Control | Difficult to maintain uniform temperature, potential for hot spots | Precise and uniform temperature control | engineering.org.cnmit.edu |

| Scalability | Can be challenging due to heat and mass transfer limitations | More straightforward by extending operation time or using parallel reactors | engineering.org.cnnih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reactor volumes and better control | mit.edu |

| Product Purity | Often requires extensive purification to remove byproducts | Higher purity due to better control over reaction conditions | hionchemistry.commdpi.com |

Achieving the high purity required for research-grade materials (typically ≥95%) necessitates the use of advanced purification techniques. acs.orgnih.gov For a polar compound like this compound, which contains both acidic and basic functionalities, purification can be challenging. Standard techniques may need to be optimized or replaced with more sophisticated methods.

Preparative Chromatography:

Preparative liquid chromatography is a highly selective technique capable of yielding compounds with very high purity, often in a single step. sorbtech.cominterchim.com Given the polar nature of this compound and its analogues, traditional normal-phase chromatography on silica (B1680970) gel may be less effective. Advanced chromatographic techniques more suitable for such compounds include:

Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. It is particularly useful for separating polar compounds. sorbtech.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective method for purifying very polar compounds that are not well-retained in reverse-phase systems. biotage.combiotage.com It employs a polar stationary phase (like silica or amine-bonded silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer. biotage.combiotage.com

The choice between these techniques depends on the specific impurity profile of the crude product, which can be determined through analytical methods like HPLC or TLC. interchim.com

Advanced Crystallization Techniques:

Crystallization is a crucial method for the purification of solid compounds. numberanalytics.comsyrris.com For research-grade materials, controlling the crystallization process is vital to ensure high purity and obtain the desired crystal form (polymorph). syrris.com Advanced techniques include:

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization. The slow cooling rate is critical for the formation of well-ordered, pure crystals. syrris.com

Anti-solvent Crystallization: In this method, a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, causing it to precipitate. syrris.com The rate of addition of the anti-solvent can be controlled to influence crystal size and purity.

Temperature Cycling: This technique involves alternating between heating and cooling cycles to dissolve smaller, less perfect crystals and promote the growth of larger, purer ones. numberanalytics.com

Seeding: The introduction of a small quantity of pure crystals (seeds) to a supersaturated solution can control the onset of crystallization and promote the formation of a specific, desired crystal form. numberanalytics.com

The effectiveness of any purification technique must be verified by rigorous analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for determining the purity of research-grade organic compounds. tutorchase.comresearchgate.netmoravek.com Quantitative NMR (qNMR) can be a particularly powerful tool for providing an absolute assessment of purity. nih.gov

| Technique | Principle | Advantages for Polar Compounds | Considerations | Reference |

|---|---|---|---|---|

| Preparative Reverse-Phase Chromatography (RPC) | Separation based on hydrophobic interactions between the analyte and the non-polar stationary phase. | Effective for retaining and separating many polar molecules. | May require optimization of mobile phase pH for ionizable compounds. | sorbtech.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention for very polar compounds that elute early in RPC. | Requires careful control of water content in the mobile phase. | biotage.combiotage.com |

| Advanced Crystallization (e.g., Temperature Cycling, Seeding) | Formation of a solid crystalline phase from a solution, excluding impurities. | Can provide very high purity material in a single step and allows for polymorph control. | Requires careful selection of solvents and control of process parameters (e.g., cooling rate). | numberanalytics.comsyrris.com |

Molecular Interactions and Mechanistic Investigations of 3 4 Acetylpiperazin 1 Yl Propanoic Acid and Its Functionalized Analogs

Ligand-Target Binding Studies of Derived and Analogous Structures

Piperazine (B1678402) derivatives have been shown to interact with a diverse range of molecular targets, thereby modulating various biochemical pathways. researchgate.net Their structural adaptability allows them to bind to enzymes, receptors, and other proteins implicated in numerous disease states. researchgate.netresearchgate.net

One significant class of targets includes G-protein coupled receptors (GPCRs). For instance, certain piperazine derivatives exhibit selective binding affinity for serotonin (B10506) and dopamine (B1211576) receptor subtypes. researchgate.net By interacting with these receptors, they can influence serotoninergic and dopaminergic signaling pathways, which are crucial in the pathophysiology of psychiatric disorders. researchgate.net Another key target is the sigma receptor, particularly the sigma 1 receptor (S1R), which is involved in a variety of biological functions and is a target for agents treating neurodegenerative and neuropsychiatric diseases. nih.gov

Beyond receptors, enzymes are a major target class for piperazine-based compounds. researchgate.net They have been investigated as inhibitors of enzymes critical to cancer progression, such as various kinases involved in cell proliferation and survival. researchgate.net Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, has been identified as a target for piperidine-based compounds, which are structurally related to piperazines. acs.org Carbonic anhydrases (CAs), a family of metalloenzymes, are also prominent targets; piperazine derivatives have been developed as both inhibitors and activators of various CA isoforms. nih.govnih.gov

The modulation of these targets leads to effects on critical cellular pathways. For example, some piperazine derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and apoptosis. researchgate.net Others have been shown to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade, which plays a central role in regulating inflammatory responses. researchgate.netresearchgate.net

| Target Class | Specific Example(s) | Associated Biochemical Pathway/Disease |

| Receptors | Serotonin & Dopamine Receptors, Sigma 1 Receptor (S1R) | Neurotransmission, Psychiatric Disorders researchgate.netnih.gov |

| Enzymes | Kinases (e.g., CDK2), Carbonic Anhydrases (CAs), Telomerase | Cell Cycle Control, pH Regulation, Cancer researchgate.netacs.orgnih.govnih.gov |

| Signaling Proteins | NF-κB | Inflammation, Immune Function researchgate.netresearchgate.net |

Detailed studies of piperazine-containing compounds, including those with carboxylic acid moieties, have provided insights into their binding at a molecular level. nih.gov Computational and experimental studies have elucidated the specific interactions that stabilize the ligand-receptor complex.

In the case of the sigma 1 receptor (S1R), docking studies of piperazine-based ligands have revealed key binding interactions. For example, high-affinity ligands can form a bidentate salt bridge where the protonated piperazine nitrogen atom interacts with the carboxylate groups of specific acidic amino acid residues, such as Glutamic acid 172 (Glu172) and Aspartic acid 126 (Asp126). nih.gov Furthermore, these ligands can be stabilized by a π–cation interaction between the ionized nitrogen and the aromatic ring of a Phenylalanine 107 (Phe107) residue. nih.gov

Similarly, piperazine derivatives have been designed to target serotonin receptors with high affinity. Studies on N-arylpiperazine derivatives linked to an adamantane (B196018) group showed significant affinity for the 5-HT1A receptor subtype. mdpi.com These findings highlight how modifications to the piperazine scaffold can be fine-tuned to achieve potent and selective receptor binding. The presence of a carboxylic acid group can further influence binding by providing an additional point of interaction, often through hydrogen bonding or ionic interactions with basic residues in the receptor binding pocket. nih.gov

Quantifying the binding affinity of a ligand for its target is a critical step in drug discovery. Various biophysical techniques are employed for this purpose, with radioligand binding assays being a common method to determine inhibition constants (Ki) or dissociation constants (Kd).

For piperazine-containing compounds, these assays have demonstrated high-affinity interactions with their targets. For instance, a screening campaign identified a piperazine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a high affinity for the S1R, exhibiting a Ki value of 3.2 nM. nih.gov In another study, novel adamantane derivatives of 1-(2-methoxyphenyl)piperazine (B120316) showed potent binding to the 5-HT1A receptor, with Ki values as low as 1.2 nM. mdpi.com

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of binding. A cryo-EM structure of a complex system revealed how a piperazine linker in a degrader molecule engages with His-353 of the CRBN protein while the main ligand binds to CDK2, inducing a new protein-protein interaction surface. acs.org While not specifically reported for 3-(4-acetylpiperazin-1-yl)propanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to determine binding affinities and map interaction surfaces. Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the target protein, providing valuable data for structure-activity relationship (SAR) studies.

| Compound Class | Target Receptor | Binding Affinity (Ki) |

| Piperidine (B6355638)/Piperazine-based compound | Sigma 1 Receptor (S1R) | 3.2 nM nih.gov |

| Adamantane-piperazine derivative | 5-HT1A | 1.2 nM mdpi.com |

| Adamantane-piperazine derivative (dimethyl) | 5-HT1A | 21.3 nM mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidations

The intricate interplay between the chemical structure of a compound and its biological function is a cornerstone of medicinal chemistry. For this compound and its derivatives, understanding these relationships provides invaluable insights into their therapeutic potential.

Impact of Structural Modifications on Biological Activity and Binding Modes

Systematic structural modifications of this compound analogs have demonstrated a clear correlation between chemical structure and biological activity. The piperazine scaffold is a common feature in a vast array of biologically active compounds, and its substitution pattern is a key determinant of efficacy and selectivity. Research on various piperazine-containing molecules has shown that the nature of the substituent on the nitrogen atoms can drastically alter the compound's interaction with its biological target.

For instance, in a series of N,N-disubstituted piperazines, the type of substituent on the nitrogen atoms was found to influence binding affinity for specific neuronal nicotinic acetylcholine (B1216132) receptors. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related structures can be extrapolated. The acetyl group at the N-4 position of the piperazine ring is expected to act as a hydrogen bond acceptor, a feature that can be crucial for anchoring the molecule within a receptor's binding pocket. Alterations to this acetyl group, such as replacing it with bulkier substituents or groups with different electronic properties, would likely impact the binding affinity and specificity.

The propanoic acid linker also plays a significant role. Its length and flexibility can affect the molecule's ability to adopt an optimal conformation for binding. Studies on compounds with similar linker structures have shown that even minor changes in the linker length can lead to significant differences in biological activity.

Interactive Table: Hypothetical SAR of this compound Analogs

| Compound ID | R1 (at N-4 of Piperazine) | Linker Modification | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -C(O)CH3 (Acetyl) | Propanoic Acid | 10 |

| 2 | -H | Propanoic Acid | >100 |

| 3 | -C(O)Ph (Benzoyl) | Propanoic Acid | 5 |

| 4 | -SO2Ph (Benzenesulfonyl) | Propanoic Acid | 25 |

| 5 | -C(O)CH3 (Acetyl) | Butanoic Acid | 50 |

| 6 | -C(O)CH3 (Acetyl) | Ethanoic Acid | 75 |

This table is illustrative and based on general SAR principles for piperazine-containing compounds. Actual biological data for these specific analogs is not currently available in the cited literature.

Role of the Piperazine Ring and Propanoic Acid Moiety in Molecular Recognition

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined spatial orientation. Its two nitrogen atoms can be protonated at physiological pH, which can enhance water solubility and allow for ionic interactions with biological targets. The chair conformation of the piperazine ring provides a rigid framework that can minimize the entropic penalty upon binding to a receptor.

In the context of this compound, the piperazine ring acts as a central scaffold connecting the acetyl group and the propanoic acid moiety. The nitrogen atom at the N-1 position, attached to the propanoic acid, is typically more basic and likely to be protonated, facilitating interactions with negatively charged residues in a binding site, such as aspartate or glutamate.

The propanoic acid moiety provides a carboxylic acid group, which is a strong hydrogen bond donor and acceptor and can also be negatively charged at physiological pH. This functional group is frequently involved in key interactions with polar amino acid residues like serine, threonine, or asparagine, or can form salt bridges with positively charged residues such as lysine (B10760008) or arginine. The three-carbon chain of the propanoic acid offers a degree of flexibility, allowing the terminal carboxyl group to orient itself optimally within the binding pocket. The importance of a carboxylic acid in this position has been demonstrated in other classes of compounds where it is essential for activity.

Computational and Theoretical Chemistry Studies of 3 4 Acetylpiperazin 1 Yl Propanoic Acid and Derived Compounds

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand how a ligand, such as a derivative of 3-(4-acetylpiperazin-1-yl)propanoic acid, might interact with a biological target, typically a protein.

Research on analogous piperazine-containing molecules has demonstrated their ability to bind to a wide array of protein targets, including enzymes and receptors. Docking studies on (4-piperidinyl)-piperazine derivatives as inhibitors of Acetyl-CoA carboxylase (ACC) have been performed to explore their binding modes within the enzyme's active site. arabjchem.org Similarly, docking studies have been crucial in identifying piperazine (B1678402) derivatives as potential inhibitors for human acetylcholinesterase (huAChE), where they are shown to bind to both the peripheral anionic site (PAS) and the catalytic site. nih.govresearchgate.net These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net

For this compound, the key structural features for molecular interactions would include:

The acetyl group: The carbonyl oxygen can act as a hydrogen bond acceptor.

The piperazine ring: The nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in hydrophobic or van der Waals interactions.

The propanoic acid tail: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a protein's binding site.

Docking studies on similar propanoic acid derivatives have highlighted the importance of the carboxylic acid moiety in anchoring the ligand to the active site of target proteins. researchgate.net The combination of these features suggests that this compound and its analogs could be designed to fit into specific binding pockets, forming multiple points of contact that contribute to high-affinity binding.

| Target Protein | Key Interacting Residues | Types of Interactions | Reference Compound Class |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Not specified | Steric, Electrostatic | (4-piperidinyl)-piperazines arabjchem.org |

| Human Acetylcholinesterase (huAChE) | Peripheral Anionic Site & Catalytic Site Residues | Hydrogen Bonds, Hydrophobic Interactions | 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives researchgate.net |

| Sigma-1 Receptor (σ1R) | Not specified | Not specified | 4-(pyridin-4-yl)piperazin-1-yl derivatives nih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Pyrrolo[3,4-c]pyrrole derivatives with piperazinyl propyl linkers mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex, reveal important conformational changes, and be used to calculate binding free energies. nih.govdovepress.com

Studies on piperazine derivatives have employed MD simulations to understand their binding dynamics and conformational flexibility. For instance, simulations of piperazine derivatives binding to the HIV-1 gp120 protein showed that the flexibility of the molecules is a critical factor for their inhibitory activity, a detail not always captured by docking alone. nih.gov Similarly, MD simulations lasting up to 500 ns have been used to analyze the stability of piperazine and piperidine (B6355638) derivatives bound to the histamine (B1213489) H3 and sigma-1 receptors, allowing researchers to correlate pose stability with binding affinity. nih.govacs.org

For this compound, MD simulations would be valuable for:

Conformational Analysis: The piperazine ring can adopt different conformations (e.g., chair, boat), and the propanoic acid tail is flexible. MD simulations can explore the conformational potential energy surface to identify low-energy, biologically relevant shapes. njit.edu Infrared spectral measurements on simpler piperazines have indicated a preference for the equatorial position of N-H groups, a finding that can be explored in more complex derivatives through simulation. rsc.org

Binding Stability: MD can verify if the binding pose predicted by docking is stable over time. Key metrics like the root-mean-square deviation (RMSD) of the ligand in the binding site are monitored to assess stability. dovepress.com

Solvent Effects: Simulations can explicitly model the effect of water on the ligand's conformation and its interaction with the protein, which is often simplified in docking calculations. njit.edu

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the free energy of binding, providing a more quantitative prediction of ligand affinity. nih.govmdpi.com

| System Studied | Simulation Length | Key Metric/Finding | Significance |

|---|---|---|---|

| Piperazine derivatives with HIV-1 gp120 | Not specified | Conformational adaptability upon binding | Revealed that molecular flexibility is more important than previously assumed for inhibitory activity. nih.gov |

| Piperazine/Piperidine derivatives with Histamine H3/Sigma-1 Receptors | 500 ns | Ligand-protein contact analysis, pose stability | Correlated conformational stability during the simulation with the compound's binding affinity. nih.govacs.org |

| GBR12909 piperazine analogs | Not specified | Effect of implicit solvent on conformational minima | Showed that a simple implicit solvent model did not significantly alter the location of conformational minima compared to vacuum. njit.edu |

| General Ligand-Protein Complexes | 20 ns | Radius of gyration (Rg), RMSD | Demonstrated that ligand binding can lead to a more compact and stable protein structure. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. jksus.org These methods are used to optimize the molecular geometry, determine the distribution of electron density, and predict chemical reactivity.

For various piperazine derivatives, quantum chemical calculations have been successfully applied. Studies on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate used DFT to optimize the geometric structure, analyze intra- and intermolecular interactions, and calculate the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. jksus.orgscilit.com The MEP is particularly useful for understanding where a molecule is likely to form hydrogen bonds. jksus.orgscilit.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common practice. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. jddtonline.info Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyper-conjugative interactions within the molecule. jddtonline.info

Applying these methods to this compound would allow for:

Accurate Geometry Optimization: Determining the most stable three-dimensional structure.

Reactivity Prediction: The MEP would identify the electron-rich regions (like the carbonyl and carboxyl oxygens) and electron-poor regions, predicting sites for interaction.

Electronic Property Characterization: Calculation of the HOMO-LUMO gap would provide insights into its electronic stability and potential for charge transfer in interactions. jddtonline.info

| Parameter | Method | Information Obtained | Example Application |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP, WB97XD) | Bond lengths, bond angles, dihedral angles. | Comparison with experimental X-ray data. jksus.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of nucleophilic and electrophilic sites. | Predicting sites for hydrogen bond formation. scilit.comjddtonline.info |

| HOMO-LUMO Energy Gap | DFT | Chemical reactivity, kinetic stability. | Explaining electronic transitions and reactivity. jddtonline.info |

| Natural Bond Orbital (NBO) Analysis | DFT | Hyper-conjugative interactions, charge delocalization. | Understanding intramolecular stability. scilit.comjddtonline.info |

In Silico Target Prediction and Pathway Analysis for Analogous Molecules

In silico target prediction, or target fishing, is a computational strategy to identify potential protein targets for a given small molecule. mdpi.com This is often based on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures. researchgate.net These methods are valuable for elucidating a compound's mechanism of action, identifying potential off-target effects, or finding new uses for existing molecules (drug repurposing). mdpi.com

For piperazine-based scaffolds, which are known to be "privileged structures" in medicinal chemistry, target prediction can suggest a wide range of biological activities. researchgate.net Databases and software tools like Swiss Target Prediction, BindingDB, and PASS are used to screen a query molecule against libraries of compounds with known biological activities. researchgate.netnih.gov For example, in silico predictions for 1-piperazine indole (B1671886) hybrids suggested kinase inhibitor activity, enzyme inhibitor properties, and GPCR ligand activity. nih.gov

Pathway analysis can further contextualize these predictions by mapping the identified targets to specific biological pathways. This can help to understand the broader physiological effects a compound might induce. While direct pathway analysis for this compound is not available, studies on the biosynthesis of piperazine alkaloids like herquline A illustrate how understanding the relevant chemical pathways can provide inspiration for synthetic strategies. nih.gov

| Prediction Method | Predicted Activity/Target Class | Molecule Class | Reference |

|---|---|---|---|

| Molinspiration Software | Kinase inhibitor, Enzyme inhibitor, GPCR ligand | 1-piperazine indole hybrids | nih.gov |

| PASS, Swiss Target Prediction | Phosphatase inhibitor, Anti-inflammatory | Triazolothiadiazine derivatives | researchgate.net |

| General observation | Anticancer, Antidepressant, Antihistamine | General piperazine derivatives | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. nih.gov Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search large chemical databases for new molecules that match the model, a process known as virtual screening. mdpi.commdpi.com

This approach has been successfully used to discover novel piperazine-based compounds. A multi-step virtual screening campaign, which included shape-based screening and docking, identified a novel piperazine derivative as a potent insect juvenile hormone agonist from a database of 5 million compounds. nih.gov In another example, a pharmacophore model for triple uptake inhibitors (TUIs) was generated from a series of potent pyran compounds, revealing that a "folded" conformation and specific distances between aromatic and cationic features were crucial for activity. nih.gov

A hypothetical pharmacophore model for a series of inhibitors derived from this compound might include:

A hydrogen bond acceptor (from the acetyl carbonyl).

A second hydrogen bond acceptor (from a piperazine nitrogen).

A hydrogen bond donor/acceptor or negative ionizable feature (from the carboxylic acid).

A hydrophobic feature (from the piperazine ring).

This model could then be used to screen virtual libraries to discover novel analogs with potentially improved potency or different selectivity profiles. The process often involves a hierarchical workflow, starting with rapid pharmacophore or shape-based screening, followed by more computationally intensive methods like molecular docking and MD simulations for the most promising hits. nih.gov

| Target Class | Essential Pharmacophore Features | Significance | Reference |

|---|---|---|---|

| Dopamine (B1211576) Transporter (DAT) Inhibitors | Tertiary amine, two phenyl groups | Identified novel 3,4-disubstituted pyrrolidines as inhibitors. | nih.gov |

| Triple Uptake Inhibitors (TUIs) | Two aromatic features, two hydrophobic features, one cationic feature | Revealed the importance of a "folded" conformation for balanced activity. | nih.gov |

| ULK1 Inhibitors | Generated from X-ray structures of ligand-protein complexes | Used to screen a chemical library and identify a novel inhibitor with anti-HCC activity. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylpiperazin-1,4-diium nitrate monohydrate |

| (4-piperidinyl)-piperazines |

| 1-(1,4-benzodioxane-2-carbonyl) piperazine |

| 4-(pyridin-4-yl)piperazin-1-yl derivatives |

| GBR12909 |

| Herquline A |

| 1-piperazine indole hybrids |

Applications of 3 4 Acetylpiperazin 1 Yl Propanoic Acid in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Medicinal Chemistry and Drug Design

The molecular architecture of 3-(4-acetylpiperazin-1-yl)propanoic acid makes it a significant building block in the field of medicinal chemistry. researchgate.net The piperazine (B1678402) ring is a privileged scaffold, frequently found in drugs and bioactive molecules due to its ability to influence physicochemical properties like solubility and basicity, which are critical for pharmacokinetic profiles. mdpi.com The presence of the propanoic acid group offers a site for amide bond formation, a cornerstone reaction in drug synthesis, allowing for the connection of this piperazine-containing fragment to other pharmacophores or molecular scaffolds. orientjchem.org

Researchers utilize such building blocks to systematically explore chemical space and optimize lead compounds. For instance, derivatives of aryl propionic acid are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. orientjchem.orghumanjournals.com By incorporating the this compound moiety, medicinal chemists can introduce the favorable properties of the piperazine ring into new chemical entities, aiming to enhance target binding, improve metabolic stability, or modulate cell permeability. The acetyl group on the piperazine can also be strategic; it can be retained in the final molecule or removed to allow for further functionalization at that position, adding to the compound's versatility in a multi-step drug design and development process.

Role in Combinatorial Library Synthesis for High-Throughput Screening

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules, which can then be evaluated for biological activity through high-throughput screening (HTS). nih.gov The structure of this compound is well-suited for this purpose. Its carboxylic acid function can be readily converted into an array of amides, esters, or other derivatives by reacting it with a diverse set of amines or alcohols.

This approach allows for the creation of a "library" of related compounds where the core structure of this compound is constant, but the substituent attached via the propanoic acid arm varies. The solution-phase parallel synthesis of combinatorial libraries often employs such versatile building blocks to create new amides and other derivatives. mdpi.comnih.gov By systematically varying the coupled amine or alcohol, chemists can generate hundreds or thousands of distinct molecules in an efficient manner. These libraries are then subjected to HTS to identify "hits"—compounds that exhibit a desired biological effect against a specific target, such as an enzyme or receptor. nih.gov The identified hits can then serve as starting points for more focused drug discovery efforts.

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Pyridazinones, Imidazolones)

The chemical functionalities present in this compound allow it to serve as a precursor in the synthesis of more elaborate heterocyclic structures, which are central to many areas of pharmaceutical research.

Thieno[2,3-d]pyrimidines: This fused heterocyclic system is a core component of molecules with diverse biological properties, including anticancer and antifungal activities. nih.govnih.gov The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often involves the cyclization of appropriately substituted thiophene (B33073) precursors. ekb.egscielo.br While direct use of this compound is not explicitly detailed in the provided literature, its structural motifs are relevant. The propanoic acid moiety, for instance, can be a key element in forming the pyrimidine (B1678525) ring through condensation reactions with amino groups on a thiophene scaffold.

Pyridazinones: Pyridazinone derivatives are known to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. researchgate.net The synthesis of the pyridazinone ring can be achieved through the reaction of hydrazines with dicarboxylic acids or their derivatives. Propanoic acid derivatives can act as precursors in the formation of the pyridazinone heterocyclic system. ekb.eg

Imidazolones: The imidazolone (B8795221) ring is another important heterocyclic scaffold found in various biologically active compounds. The synthesis of imidazolones can be achieved through various routes, often involving the condensation of amines with keto-acids or other suitable precursors. researchgate.net Structurally related compounds like 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid highlight the utility of propanoic acid chains in forming this heterocyclic core. umaryland.edu

Intermediate in the Development of Bioactive Piperazine Derivatives for Specific Biological Research

Beyond its role as a building block for larger molecules, this compound can serve as a key intermediate in the synthesis of other functionalized piperazine derivatives for biological investigation. The piperazine moiety is a well-established pharmacophore in compounds targeting the central nervous system (CNS) due to its interaction with various neurotransmitter receptors. nih.govppm.edu.pl

The synthesis of novel piperazine-containing agents often involves a multi-step process where the piperazine ring is introduced and subsequently modified. For example, the carboxylic acid of this compound can be reduced to an alcohol, which can then be used in ether or ester linkages. Alternatively, the acetyl group can be hydrolyzed to reveal a secondary amine, which can then be reacted with a wide range of electrophiles to introduce new substituents. This versatility allows researchers to create a series of related compounds to probe structure-activity relationships (SAR) for a specific biological target. The development of new norfloxacin (B1679917) analogues, for instance, involved modifying the piperazine substituent to explore new antibacterial agents. mdpi.com

The table below illustrates examples of bioactive compound classes where the piperazine moiety, similar to that in this compound, is a key structural feature.

| Bioactive Compound Class | General Biological Activity | Reference |

| Coumarin-piperazine derivatives | CNS activity, Serotonin (B10506) and Dopamine (B1211576) receptor affinity | nih.govppm.edu.pl |

| Pyrrolo[3,4-d]pyridazinone derivatives | Selective COX-2 inhibitors, Anti-inflammatory | mdpi.com |

| Thiazolidinedione-fluoroquinolone hybrids | Antibacterial, DNA gyrase inhibition | mdpi.com |

| Aryl propionic acid derivatives | Anti-inflammatory, Analgesic, Anticancer | orientjchem.orghumanjournals.com |

In Vitro Biological Evaluation of 3 4 Acetylpiperazin 1 Yl Propanoic Acid Derivatives

Assays for Antimicrobial Properties in Related Scaffolds

The piperazine (B1678402) nucleus is a key pharmacophore in the development of new antimicrobial agents, driven by the urgent need to address growing microbial resistance. researchgate.net Derivatives incorporating this scaffold have been evaluated for their efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov

In vitro antimicrobial testing for piperazine analogs typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. ijbpas.com Studies on N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains, although they were less effective against the tested fungi. nih.gov For instance, pyrimidine-incorporated piperazine derivatives showed promising antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Similarly, certain azole-containing piperazine analogues exhibited considerable antibacterial activity, with MIC values ranging from 3.1 to 25 µg/ml, comparable to the standard drug chloramphenicol. ijbpas.com

Fungal pathogens have also been a target for piperazine-based compounds. Some derivatives displayed significant antifungal activity against species like Aspergillus niger, Pencillium notatum, and Candida albicans. nih.gov One study found that while its tested compounds were largely ineffective against S. aureus and E. coli, a derivative with a para-butoxy and trifluoromethyl substitution was the most active against Candida albicans, with an MIC of 0.20 mg/mL.

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Type | Target Microorganism | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-piperazine derivatives | S. aureus, B. subtilis, E. coli | MIC | Good antibacterial activity at 40 µg/ml. | nih.gov |

| Pyrimidine-piperazine derivatives | A. niger, C. albicans | MIC | Significant antifungal activity at 40 µg/ml. | nih.gov |

| Azole-containing piperazine analogues | Various bacteria | MIC | MIC values ranged from 3.1 to 25 µg/ml. | ijbpas.com |

| N-Alkyl and N-Aryl piperazine derivatives | S. aureus, P. aeruginosa, E. coli | MIC | Showed significant activity against bacterial strains. | nih.gov |

| Piperazine derivative PD-2 | P. aeruginosa, C. albicans | MIC | Displayed antimicrobial activity. | nih.gov |

In Vitro Anticancer Activity Assessments of Functionalized Analogs

The piperazine scaffold is integral to numerous FDA-approved anticancer drugs and remains an attractive structural motif for the development of new chemotherapeutics. researchgate.net Functionalized analogs have been extensively screened for their antiproliferative effects against a wide array of human cancer cell lines, representing various types of cancer such as breast, colon, lung, and melanoma. mdpi.com

One study detailed the synthesis of novel vindoline-piperazine conjugates, with several compounds showing significant growth inhibition (GI₅₀) values in the low micromolar range across the NCI-60 human tumor cell line panel. mdpi.com For example, a derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 μM. mdpi.com Another conjugate with a 1-bis(4-fluorophenyl)methyl piperazine group showed potent activity against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com

Similarly, a series of 7-piperazin-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines were evaluated for anticancer activity. derpharmachemica.com The 5-phenyl-7-piperazin-1-yl-2-p-tolyl derivative, in particular, demonstrated potent growth inhibitory (GI₅₀: 0.2−2.0 μM), cytostatic (TGI: 0.3-4.2 μM), and cytotoxic (LC₅₀: 0.6-7.8 μM) activities against nearly all tested cancer cell lines. derpharmachemica.com Research into piperazine-containing chalcones also identified a compound (RC-7) that exhibited cytotoxic activity against MCF-7 (breast), HepG-2 (liver), Hela (cervical), brain, and colon cancer cell lines, with its most potent effect on colon cancer cells (IC₅₀: 73.72 µg/ml). sphinxsai.com

Table 2: In Vitro Anticancer Activity of Selected Piperazine Analogs

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-Small Cell Lung) | GI₅₀ | 1.35 | mdpi.com |

| Vindoline-piperazine conjugate 24 | RXF 393 (Renal) | GI₅₀ | 1.00 | mdpi.com |

| Vindoline-piperazine conjugate 28 | MOLT-4 (Leukemia) | GI₅₀ | 1.17 | mdpi.com |

| 5-phenyl-7-piperazin-1-yl-2-p-tolyl nih.govnih.govoxazolo[4,5-d]pyrimidine | Various (e.g., Leukemia, Colon) | GI₅₀ | 0.2 - 2.0 | derpharmachemica.com |

| Berberine-furoyl piperazine derivative | CaSki (Cervical) | IC₅₀ | 6.11 | researchgate.net |

| Piperazine derivative C-4 | A-549 (Lung) | IC₅₀ | 33.20 | researchgate.net |

| Piperazine derivative C-5 | A-549 (Lung) | IC₅₀ | 21.22 | researchgate.net |

| Piperazine derivative C-14 | MIAPaCa-2 (Pancreatic) | IC₅₀ | <1 | researchgate.net |

Anti-inflammatory Response Evaluation in Cellular Models for Related Compounds

Piperazine derivatives are recognized for their potential to modulate inflammatory pathways, a crucial aspect of many diseases. researchgate.net In vitro cellular models are commonly used to assess the anti-inflammatory activity of these compounds by measuring their effect on the production of key inflammatory mediators.

One study investigated novel piperazine derivatives (PD-1 and PD-2) and found they exhibited noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov At a concentration of 10 μM, these compounds inhibited nitrite production by up to 39.42% and 33.7%, respectively. nih.gov Furthermore, they significantly suppressed the generation of tumour necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, by up to 56.97% and 44.73%, respectively, at the same concentration. nih.gov

Another investigation focused on a naphthaleneoxypropargyl-containing piperazine complex, which demonstrated immunomodulatory properties by stimulating CD4⁺, CD8⁺, and myeloid cell populations during aseptic inflammation. mdpi.com The association between inflammation and cancer has also prompted studies to screen piperazine analogues using in vitro anti-inflammatory assays, such as protease inhibition, as an initial step in anticancer drug discovery. researchgate.net

Table 3: Anti-inflammatory Effects of Piperazine Derivatives in Cellular Models

| Compound | Cellular Model/Assay | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| PD-1 | Nitrite Production Inhibition | 10 µM | 39.42% inhibition | nih.govfedlab.ru |

| PD-2 | Nitrite Production Inhibition | 10 µM | 33.7% inhibition | nih.govfedlab.ru |

| PD-1 | TNF-α Generation Inhibition | 10 µM | 56.97% inhibition | nih.govfedlab.ru |

| PD-2 | TNF-α Generation Inhibition | 10 µM | 44.73% inhibition | nih.govfedlab.ru |

| Naphthaleneoxypropargyl-piperazine | Aseptic Inflammation Model | Not specified | Stimulatory effect on CD4⁺, CD8⁺, and myeloid cells | mdpi.com |

Receptor Binding Assays and Functional Readouts for Analogous Structures (e.g., GABA Transporters, AMPA Receptors, STING Inhibitors)

The interaction of piperazine-containing molecules with various neurotransmitter and immune receptors highlights their potential for treating neurological and inflammatory disorders. ijrrjournal.com

GABA Receptors : The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain and a target for many psychoactive substances. nih.gov Several piperazine derivatives have been identified as antagonists of the human α1β2γ2 GABA-A receptor. In one study using the two-electrode voltage-clamp technique on Xenopus oocytes, 12 different piperazine derivatives, including chlorophenylpiperazines (CPP) and methylbenzylpiperazines (MBP), were shown to inhibit the GABA-evoked ion current in a concentration-dependent manner. nih.gov Chlorophenylpiperazines were found to be the most potent antagonists, with 1-(2-chlorophenyl)piperazine (2CPP) having an IC₂₀ value of 46 μM. nih.gov The piperidine-containing natural product, piperine, has also been shown to modulate GABA-A receptors, with similar potency across various subtypes (EC₅₀ range: 42.8–59.6 μM). nih.gov

AMPA Receptors : α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system. nih.gov While piperazine derivatives are known to act on a variety of neurotransmitter receptors, specific functional readouts for analogs of 3-(4-acetylpiperazin-1-yl)propanoic acid on AMPA receptors are not extensively detailed in the available literature. ijrrjournal.com However, the development of allosteric modulators for AMPA receptors is an active area of research for treating CNS pathologies, and various heterocyclic structures are often explored. nih.gov

STING Inhibitors : The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that senses cytosolic DNA. medchemexpress.com Aberrant activation of this pathway is linked to autoimmune and inflammatory diseases, making STING inhibitors a subject of intense research. nih.govresearchgate.net While not direct derivatives of the title compound, various small molecules have been identified as STING inhibitors. These compounds act through different mechanisms, such as covalently modifying cysteine residues (e.g., Cys91) to block STING palmitoylation and activation, or by competing with the natural ligand cGAMP for the binding pocket. medchemexpress.comnih.govresearchgate.net Identified scaffolds include nitrofuran derivatives, amidobenzimidazoles, and nitro-fatty acids. nih.govresearchgate.netnih.gov For example, the inhibitor SN-011 was found to block STING signaling with an IC₅₀ of 76 nM. medchemexpress.com

Enzyme Inhibitory Potential in Cell-Free Systems (e.g., Carbonic Anhydrase II, Sphingosine-1-phosphate lyase)

The evaluation of enzyme inhibition is a cornerstone of drug discovery, and piperazine-containing structures have shown significant potential in this area.

Carbonic Anhydrase II : Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions ranging from glaucoma to cancer. rsc.orgnih.gov Piperazine derivatives have been developed as potent inhibitors of several human CA (hCA) isoforms. A series of sulfamates incorporating a substituted piperazine ring system yielded low nanomolar inhibitors against hCA II (Kᵢs in the range of 1.0–94.4 nM), as well as the tumor-associated isoforms hCA IX (Kᵢs: 0.91–36.9 nM) and hCA XII (Kᵢs: 1.0–84.5 nM). nih.gov Another study on 2-(2-hydroxyethyl)piperazine derivatives also reported compounds with nanomolar potency and a preference for inhibiting the hCA IX isoform. nih.gov This demonstrates the tunability of the piperazine scaffold for achieving high potency and selectivity against specific CA isoforms.

Sphingosine-1-phosphate lyase : Sphingosine-1-phosphate (S1P) lyase (SPL) is the enzyme responsible for the irreversible degradation of the signaling lipid S1P. mdpi.complos.org Inhibition of SPL is a therapeutic strategy for autoimmune disorders, as it elevates S1P levels and modulates immune cell trafficking. consensus.appnih.gov While specific data on this compound is limited, other compounds containing heterocyclic moieties have been investigated. For instance, repeated oral dosing of an S1PL inhibitor in rats resulted in significant bradycardia, indicating a systemic effect on S1P levels. nih.gov The development of dual-species SPL inhibitors that target both human and fungal enzymes is also being explored as a novel approach to concurrently manage inflammation and infection in conditions like cystic fibrosis. escholarship.org

Table 4: Inhibition of Carbonic Anhydrase (CA) Isoforms by Piperazine Derivatives

| Compound Type | Target Isoform | Activity Metric | Potency Range | Reference(s) |

|---|---|---|---|---|

| Piperazinyl-ureido sulfamates | hCA II | Kᵢ | 1.0 - 94.4 nM | nih.gov |

| Piperazinyl-ureido sulfamates | hCA IX | Kᵢ | 0.91 - 36.9 nM | nih.gov |

| Piperazinyl-ureido sulfamates | hCA XII | Kᵢ | 1.0 - 84.5 nM | nih.gov |

| 2-(2-Hydroxyethyl)piperazine derivatives | hCA I, II, IV, IX | Kᵢ | Nanomolar potency, preference for hCA IX | nih.gov |

| Piperazine-coumarin hybrids | hCA IX, XII | Kᵢ | Nanomolar inhibition | mdpi.commdpi.com |

Analytical Characterization Methodologies in Research on 3 4 Acetylpiperazin 1 Yl Propanoic Acid

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The molecular structure of 3-(4-acetylpiperazin-1-yl)propanoic acid and its derivatives is primarily determined using spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most critical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific experimental NMR data for this compound is not widely published in publicly accessible research, analysis of analogous structures, such as other piperazine (B1678402) derivatives, offers insight into the expected spectral characteristics. For instance, in the ¹H NMR spectrum of a similar compound, distinct signals would be anticipated for the acetyl protons, the piperazine ring protons, and the propanoic acid chain protons. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the atoms. Similarly, ¹³C NMR spectroscopy would provide evidence for the presence of the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the piperazine ring and the alkyl chain.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The fragmentation patterns of piperazine analogues often involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring. xml-journal.net The mass spectrum of BNZP, an isobaric compound to some piperazine derivatives, shows a unique benzoyl-group containing fragment at m/z 122 and another major fragment at m/z 69, which helps in its differentiation. nih.gov

Below is a table summarizing the expected mass spectrometry data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| Exact Mass | 200.1161 g/mol |

This data is based on the chemical structure and has been verified through publicly available chemical databases.

Chromatographic Separations and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of this compound and related compounds. HPLC methods are developed to separate the target compound from any starting materials, by-products, or degradation products.

A typical Reverse-Phase HPLC (RP-HPLC) method for a compound like this compound would likely utilize a C18 column. pensoft.netpensoft.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. pensoft.netpensoft.net The detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netpensoft.net

For the analysis of piperazine derivatives in complex mixtures, such as biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice, offering high selectivity and sensitivity. mdpi.comnih.govsemanticscholar.org An LC-MS method for piperazine derivatives might involve a C18 column with a gradient elution using a mobile phase of formic acid in water and acetonitrile. xml-journal.net

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods used for similar compounds.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

This is a representative method based on the analysis of similar chemical structures. pensoft.netpensoft.net

X-ray Crystallography for Solid-State Structure Determination of Analogs

For example, the crystal structure of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one was determined by single-crystal X-ray diffraction. scielo.org.za Such studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. In the case of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, another analog, the piperazine ring adopts a chair conformation, and molecules are linked in the crystal by O—H⋯O hydrogen bonds. researchgate.net This information is crucial for understanding the solid-state properties of these materials.

A summary of crystallographic data for an analogous compound is presented in the table below.

| Parameter | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone |

| Chemical Formula | C₁₂H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.392(2) Å, b = 7.9180(16) Å, c = 30.474(6) Å, β = 97.78(3)° |

| Volume | 2484.4(9) ų |

Data from a published crystal structure of an analogous compound. scielo.org.za

Advanced Hyphenated Techniques in Complex Mixture Analysis

For the analysis of this compound in complex matrices, advanced hyphenated techniques are indispensable. These techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are widely used for the detection and quantification of piperazine derivatives in various samples, including biological fluids. mdpi.comnih.govsemanticscholar.org These methods offer excellent sensitivity and selectivity, allowing for the identification of compounds based on both their retention time and their mass-to-charge ratio and fragmentation patterns. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility. semanticscholar.org GC-MS provides detailed mass spectra that can be used for structural elucidation and identification by comparison with spectral libraries. researchgate.netnih.gov Studies on piperazine derivatives have shown that GC-MS can be used to identify metabolites in urine samples. nih.gov

The combination of these advanced analytical methodologies provides a comprehensive characterization of this compound, ensuring its structural integrity and purity, which is essential for its application in research and development.

Future Directions and Emerging Research Avenues for 3 4 Acetylpiperazin 1 Yl Propanoic Acid and Its Derivatives

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. mdpi.comnih.gov For derivatives of 3-(4-acetylpiperazin-1-yl)propanoic acid, these computational approaches can be instrumental in navigating the vast chemical space to identify candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com

Machine learning models, such as Graph Neural Networks (GNNs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel derivatives. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing time and resource expenditure. mdpi.com Generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules based on desired properties, potentially uncovering novel scaffolds derived from the parent compound that exhibit superior activity. researchgate.net

| AI/ML Model Type | Application in Drug Design for this compound Derivatives |

| Graph Neural Networks (GNN) | Predicting biological activity, toxicity, and pharmacokinetic properties based on molecular structure. researchgate.net |

| Generative Adversarial Networks (GAN) | De novo design of novel molecules with optimized properties based on the core scaffold. researchgate.net |

| Reinforcement Learning (RL) | Guiding molecular optimization to achieve multiple objectives simultaneously (e.g., high efficacy, low toxicity). mdpi.com |

| Natural Language Processing (NLP) | Mining scientific literature to identify potential new biological targets for the compound's derivatives. |

Green Chemistry Approaches in Synthetic Development and Process Intensification

Future synthetic development of this compound and its derivatives will increasingly focus on the principles of green and sustainable chemistry. nih.gov The goal is to develop manufacturing processes that are more efficient, less hazardous, and environmentally benign compared to traditional batch synthesis methods.

Key green chemistry strategies applicable to piperazine (B1678402) derivative synthesis include:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly shorten reaction times, improve yields, and enhance safety by using smaller reaction volumes at controlled temperatures and pressures. nih.gov Microwave reactors, in particular, offer a simple and rapid route to monosubstituted piperazine derivatives. nih.gov

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical fluids is a core principle. The use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and simplifies product purification. nih.gov For instance, metal ions supported on a polymer resin can be used to catalyze reactions and are easily separated from the reaction mixture. nih.gov

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, offering a sustainable and greener alternative to classical methods that often require harsh reagents. mdpi.comresearchgate.net Photoredox catalysis can be used for the C-H functionalization of the piperazine ring, enabling the creation of structural diversity under mild conditions. mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial for waste reduction.

Process intensification through these methods not only aligns with environmental goals but also offers economic advantages through increased efficiency, reduced waste disposal costs, and safer operating conditions.

| Synthesis Technique | Traditional Approach | Green Chemistry Approach |

| Reaction Conditions | Batch processing, often requiring prolonged heating and high pressure. | Continuous flow or microwave-assisted reactions for rapid and controlled synthesis. nih.gov |

| Solvents | Use of volatile and often toxic organic solvents. | Preference for water, bio-based solvents, or solvent-free conditions. nih.gov |

| Catalysts | Homogeneous catalysts that are difficult to separate from the product. | Reusable heterogeneous catalysts or non-toxic organic photoredox catalysts. nih.govmdpi.com |

| Energy Consumption | High energy input for heating large batch reactors over long periods. | Lower energy consumption due to rapid microwave heating or efficient energy transfer in flow systems. nih.gov |

Exploration of Novel Biological Activities Beyond Current Scope

While the initial therapeutic focus of a compound may be narrow, its structural scaffold can often be adapted to interact with a diverse range of biological targets. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs with a wide array of activities, including anticancer, antiviral, and neuroprotective properties. researchgate.netmdpi.com Similarly, aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) but also exhibit other biological effects. orientjchem.org

Future research should systematically explore the potential of this compound derivatives against new therapeutic targets. This exploration could include:

Anticancer Activity: Arylpiperazine derivatives have been investigated as potential anticancer agents, targeting various mechanisms in cancer cells. mdpi.com Novel derivatives could be synthesized and screened against panels of cancer cell lines, such as lung, breast, and cervical carcinoma cells, to identify potential antiproliferative agents. mdpi.comnih.gov

Neuroprotection: Given the prevalence of the piperazine moiety in centrally active agents, derivatives could be evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov This could involve testing their ability to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of the disease. nih.gov